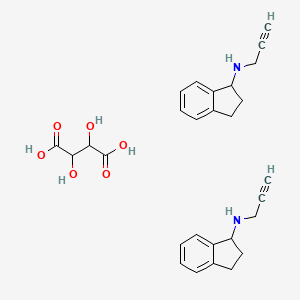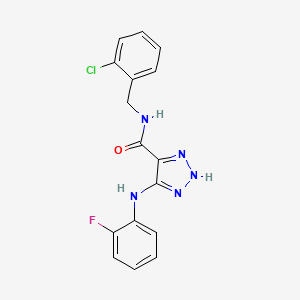![molecular formula C10H13NO2 B14110296 N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14110296.png)
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H13NO2 It is a derivative of hydroxylamine and is characterized by the presence of an ethoxyphenyl group attached to an ethylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine can be synthesized through a Schiff-base reaction, which involves the condensation of an aryl ketone with hydroxylamine. One common method involves the use of aluminum chloride hexahydrate (AlCl3·6H2O) as a catalyst in water, making the reaction eco-friendly and efficient . The reaction typically proceeds under mild conditions, with water as the solvent, and yields the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry can be applied to scale up the synthesis. Using water as a solvent and AlCl3·6H2O as a catalyst ensures that the process is both cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-ethoxyphenyl)ethylidene]hydroxylamine
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)8(2)11-12/h4-7,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIVCSSWIYAODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14110213.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14110217.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110223.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)


![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110248.png)
![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110255.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)

![(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
![(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B14110279.png)
